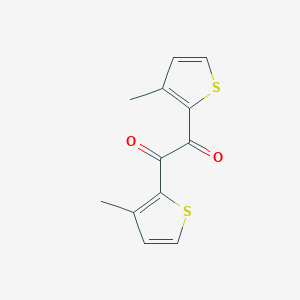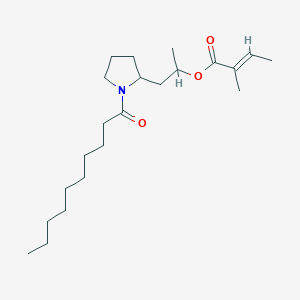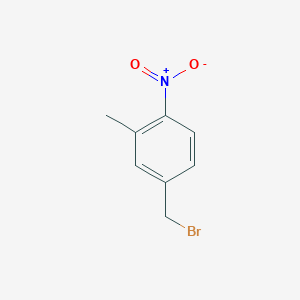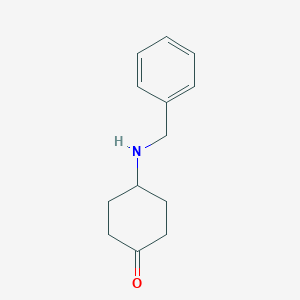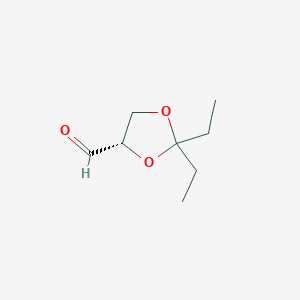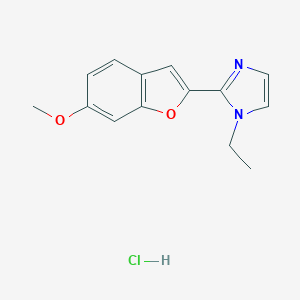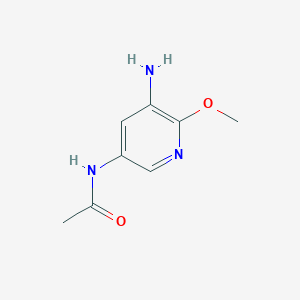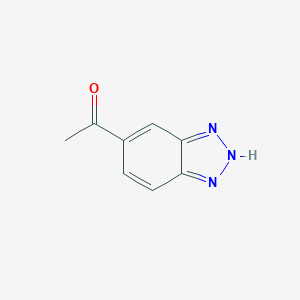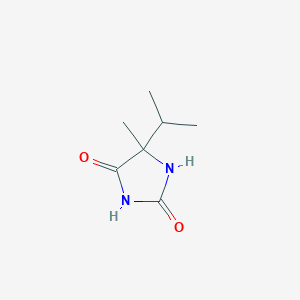
5-Isopropyl-5-methylimidazolidine-2,4-dione
説明
5-Isopropyl-5-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C7H12N2O2 . It has a molecular weight of 156.18 .
Molecular Structure Analysis
The molecular structure of 5-Isopropyl-5-methylimidazolidine-2,4-dione consists of a five-membered imidazolidine ring with two carbonyl functional groups at the 2 and 4 positions . The ring also contains a nitrogen atom at the 3rd position and an isopropyl and a methyl group at the 5th position .Physical And Chemical Properties Analysis
5-Isopropyl-5-methylimidazolidine-2,4-dione has a molecular weight of 156.18 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found .科学的研究の応用
Synthesis and Derivatives Development
5-Isopropyl-5-methylimidazolidine-2,4-dione serves as a key intermediate in the synthesis of various chemically significant derivatives, exemplified by its utilization in the preparation of analogues to imidazole alkaloids such as naamidine A and G through a simple two-step synthesis. This process underscores the compound's utility in generating bioactive molecules with potential pharmacological applications (Witchard & Watson, 2010).
Role in Carbohydrate Chemistry
The compound has been instrumental in carbohydrate chemistry, particularly in the synthesis of non-anomerically C-C-linked carbohydrate amino acids related to leucine. This synthesis pathway highlights its importance in the development of novel compounds with potential therapeutic applications, as evidenced by the synthesis and structural determination of such derivatives (Steiner et al., 2003).
Molecular Dimerization Studies
Investigations into the concentration-dependent molecular dimerization of ferrocenyl hydantoins, including 5-ferrocenyl-5-methylimidazolidine-2,4-dione, have provided insights into intermolecular interactions. These studies, employing X-ray diffraction and various spectroscopy techniques, reveal the formation of hydrogen-bonded dimers, highlighting the compound's relevance in supramolecular chemistry and material science (Bisello et al., 2017).
Contribution to Supramolecular Chemistry
The synthesis of glycolurils and their analogues, including compounds structurally related to 5-isopropyl-5-methylimidazolidine-2,4-dione, demonstrates its significance in the creation of building blocks for supramolecular assemblies. Such compounds have found applications across a range of fields, including pharmacology and material science, due to their unique chemical properties and potential for forming complex molecular architectures (Kravchenko et al., 2018).
Exploration in Serotonin Receptor Studies
Research focusing on the synthesis of 3,5-disubstituted arylpiperazine-imidazolidine-2,4-diones has provided valuable insights into the interaction between chemical structure and biological activity, specifically regarding serotonin receptors. Such studies facilitate the design of novel therapeutic agents targeting neuropsychiatric disorders, illustrating the compound's utility in medicinal chemistry and drug development (Kucwaj-Brysz et al., 2018).
特性
IUPAC Name |
5-methyl-5-propan-2-ylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4(2)7(3)5(10)8-6(11)9-7/h4H,1-3H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKQVZVFJQFLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401231541 | |
| Record name | 5-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-5-methylimidazolidine-2,4-dione | |
CAS RN |
5455-35-6 | |
| Record name | 5-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5455-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydantoin, 5-isopropyl-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC23279 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23279 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ISOPROPYL-5-METHYLHYDANTOIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




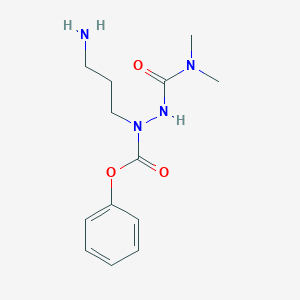
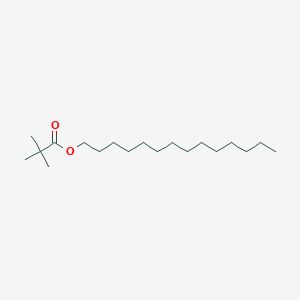
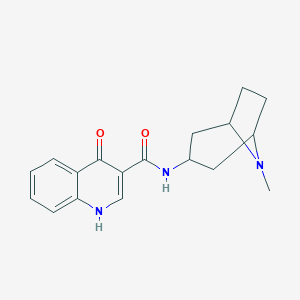
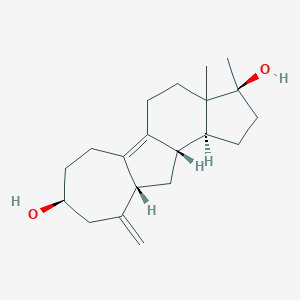
![(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B115708.png)
